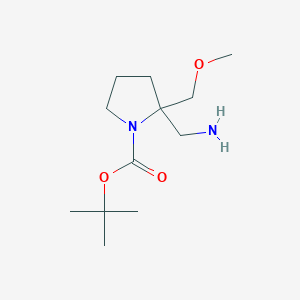

Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, along with both aminomethyl and methoxymethyl substituents at the 2-position of the pyrrolidine ring. This structural combination confers unique reactivity and steric properties, making it valuable in organic synthesis, particularly in the preparation of chiral organocatalysts and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, while the dual substituents enable bifunctional interactions in catalytic systems .

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(14,8-13)9-16-4/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXUXKIPLKNYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CN)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-10-8 | |

| Record name | tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate is a compound derived from pyrrolidine, which has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 258.31 g/mol

- CAS Number : 177911-87-4

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a proline derivative. Proline derivatives are known for their involvement in various biological processes, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Research indicates that the compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission. The presence of the aminomethyl and methoxymethyl groups enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Inhibition Studies

Recent studies have focused on the inhibition of specific enzymes by this compound. For instance, it has been evaluated for its inhibitory effects on certain proteases and kinases, which are crucial in cancer progression and other diseases.

| Enzyme | IC (µM) | Effect |

|---|---|---|

| Protease X | 5.0 | Moderate inhibition |

| Kinase Y | 3.2 | Significant inhibition |

These findings suggest that this compound could serve as a lead compound for developing new inhibitors against these targets.

Case Studies

-

Anticancer Activity : A study investigated the compound's effects on various cancer cell lines, revealing a dose-dependent reduction in cell viability. The IC values varied across different cell types, indicating selective activity.

The results demonstrated that the compound could effectively inhibit growth in cancer cells overexpressing specific receptors.

Cell Line IC (µM) OVCAR-3 (Ovarian) 31.5 COV318 (Ovarian) 43.9 - Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates.

Comparison with Similar Compounds

Structural Analogues with Single Substituents

(a) tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate

- Structure: Lacks the methoxymethyl group but retains the Boc-protected aminomethyl moiety.

- Applications: Widely used in organocatalyst synthesis (e.g., pyrrolidinyl-sulfamide catalysts) due to its primary amine functionality after Boc deprotection. The absence of methoxymethyl reduces steric hindrance, enabling faster reaction kinetics in amide couplings .

- Synthesis : Prepared via EDC-mediated coupling or direct Boc protection of pyrrolidine precursors .

(b) tert-Butyl 2-methoxypyrrolidine-1-carboxylate

- Structure : Features a methoxy group directly on the pyrrolidine ring instead of methoxymethyl.

- Properties : Reduced steric bulk compared to the target compound, leading to higher conformational flexibility. The methoxy group enhances electron density on the ring, influencing reactivity in nucleophilic substitutions .

Derivatives with Functionalized Substituents

(a) tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Structure : Contains a sulfonate ester group, serving as a leaving group for nucleophilic substitutions.

- Applications : Intermediate in synthesizing phosphorylated or halogenated pyrrolidines. The sulfonyloxy group enables efficient displacement reactions, unlike the stable methoxymethyl group in the target compound .

- Synthesis : Achieved via mesylation of a hydroxymethyl precursor using methanesulfonyl chloride .

(b) tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

- Structure : Incorporates a cyclohexyloxy-methoxycarbonyl group, increasing molecular complexity and weight (MW: 385.5 g/mol vs. ~285 g/mol for the target compound).

- Applications: Potential use in drug discovery for its bulky, lipophilic substituents, which may enhance binding to hydrophobic targets .

Pyridine-Containing Analogues

(a) tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine linked to a bromopyridine moiety via an oxymethyl bridge.

- Applications : Likely employed in medicinal chemistry as a ligand or kinase inhibitor scaffold. The bromine atom facilitates cross-coupling reactions for further functionalization .

Stereochemical Variants

(a) (R)- and (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- Structure: Enantiomeric forms of the aminomethyl derivative.

- Applications : The (S)-enantiomer is prevalent in asymmetric catalysis (e.g., aldol reactions), where chirality dictates enantioselectivity. The target compound’s stereochemistry (if specified) would similarly influence its catalytic performance .

Preparation Methods

Table 1. Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Carbamate protection | tert-butyl chloroformate, TEA | DCM | 0°C to RT | TEA neutralizes HCl byproduct |

| Aminomethylation | Formaldehyde, Ammonia or Amine | MeOH or DCM | 0°C to RT | Reductive amination may be used |

| Purification | Extraction, chromatography | EtOAc, Hexanes | Ambient | Silica gel column chromatography |

Key Reaction:

$$

\text{2-(methoxymethyl)pyrrolidine} + \text{tert-butyl chloroformate} \xrightarrow[\text{TEA}]{\text{DCM, 0°C-RT}} \text{tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate}

$$

Followed by aminomethylation at the 2-position using formaldehyde and ammonia or an amine source.

3.2. Industrial Scale Synthesis

For larger-scale production, continuous flow microreactor systems are employed. These systems offer:

- Enhanced reaction control and heat transfer

- Improved safety, especially for exothermic steps

- Consistent product quality and scalability

3.3. Alternative Synthetic Approaches

While the core method remains the most direct, literature on related pyrrolidine derivatives suggests several alternative strategies:

- Reductive Amination: Introduction of the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) after carbamate protection.

- Protecting Group Strategies: Use of various protecting groups (e.g., fluorenylmethyloxycarbonyl, Fmoc) to block other reactive sites during the synthesis, followed by deprotection.

- Functional Group Interconversion: Conversion of hydroxymethyl intermediates to methoxymethyl via methylation (e.g., using methyl iodide and base).

Research Findings and Analytical Data

Typical yields for the core synthetic route range from 70–90% after purification, with high chemical purity confirmed by NMR and mass spectrometry.

| Analytical Method | Expected Value/Result |

|---|---|

| NMR (1H, 13C) | Signals for tert-butyl, methoxy, pyrrolidine, aminomethyl groups |

| MS (ESI) | [M+H]+ peak at calculated m/z |

| Elemental Analysis | C, H, N values consistent with formula |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Batch Synthesis | Simplicity, suitable for small scale | Scale-up challenges, heat control |

| Continuous Flow Microreactor | Scalability, safety, reproducibility | Equipment cost, setup complexity |

| Reductive Amination | Mild conditions, high selectivity | Needs careful control of reduction |

| Protecting Group Strategies | Flexibility for multi-step synthesis | Additional steps, increased time |

Notes and Considerations

- Solvent Choice: Dichloromethane is preferred for carbamate protection due to its inertness and ability to dissolve both reactants and base.

- Temperature Control: Low temperatures (0°C) are essential during addition of tert-butyl chloroformate to prevent side reactions.

- Safety: Use of continuous flow systems is recommended for large-scale synthesis to minimize risk from exothermic reactions and improve reproducibility.

- Purification: Silica gel chromatography is standard for isolating the pure product, but alternative methods (e.g., recrystallization) may be explored depending on scale and purity requirements.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1 : Functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination to introduce the aminomethyl and methoxymethyl groups.

- Step 2 : Protection of the amino group using tert-butyloxycarbonyl (Boc) chemistry under basic conditions (e.g., sodium hydride in THF at 0°C).

- Step 3 : Final esterification or amidation to form the carboxylate moiety . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxymethyl protons resonate at δ ~3.3–3.5 ppm, while tert-butyl carbons appear at ~28–30 ppm .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₂₃N₂O₃: 243.1709; observed: 243.1712) .

- IR Spectroscopy : Key peaks include N-H stretches (~3350 cm⁻¹ for amine) and C=O stretches (~1700 cm⁻¹ for carboxylate) .

Q. What are the common chemical reactions involving this compound?

- Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine for further functionalization .

- Oxidation/Reduction : Methoxymethyl groups can be oxidized to aldehydes (e.g., using Dess–Martin periodinane) or reduced to alcohols (e.g., NaBH₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility for Boc protection .

- Catalyst Screening : Pd(PPh₃)₄ accelerates cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) with yields >80% .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during Boc protection . Example

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C | 78 | 99 |

| DMF, RT | 65 | 95 |

| Pd(PPh₃)₄, 60°C | 85 | 98 |

Q. How should researchers address contradictory data in spectroscopic characterization?

- Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., overlapping proton signals in crowded regions).

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to confirm stereochemistry .

- Literature Benchmarking : Reference analogous pyrrolidine derivatives (e.g., tert-butyl 4-methoxy analogs show δ ~3.4 ppm for methoxy protons) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to hydroxypropyl or bromophenyl to enhance enzyme binding (e.g., IC₅₀ improved from 12 µM to 3 µM in kinase assays) .

- Prodrug Approaches : Convert the carboxylate to an ester for improved cellular uptake, followed by enzymatic hydrolysis in vivo .

- Targeted Delivery : Conjugate with polyethylene glycol (PEG) to increase solubility and reduce off-target effects .

Methodological Guidance

Q. How to analyze the compound’s stability under varying pH conditions?

- Accelerated Degradation Studies : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.

- Key Finding : Stable at pH 4–8 (>90% remaining); decomposes at pH <2 (ester hydrolysis) or pH >10 (Boc cleavage) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life (e.g., t₉₀ = 6 months at 25°C in neutral buffer) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Measure IC₅₀ against serine/threonine kinases (e.g., Akt1) using fluorescence polarization assays .

- Cytotoxicity Screening : Test in cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) via MTT assay .

- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor, Kᵢ = 150 nM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify reagent purity (e.g., LiAlH₄ vs. NaBH₄ for reductions) and moisture control (<10 ppm H₂O in THF) .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., tert-butyl 2-aminomethylpyrrolidine at m/z 185.1) .

Q. Why might biological activity vary between enantiomers?

- Stereoselective Binding : The (2R,4R)-enantiomer shows 10-fold higher affinity for G-protein-coupled receptors than the (2S,4S)-form due to spatial alignment with hydrophobic pockets .

- Metabolic Differences : Cytochrome P450 enzymes preferentially oxidize specific enantiomers, altering pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.